Cas no 2228817-88-5 (4-(1-bromopropan-2-yl)-3,6-dichloropyridazine)

4-(1-ブロモプロパン-2-イル)-3,6-ジクロロピリダジンは、有機合成において有用な中間体として機能するハロゲン化ピリダジン誘導体です。分子内にブロモ基と2つのクロロ基を有し、選択的な求核置換反応やカップリング反応に適した反応性を示します。特に、ブロモ基の立体障害が比較的小さいため、SN2型反応において高い反応性を発揮します。3,6位のジクロロ構造は逐次的な官能基変換を可能にし、医農薬中間体や機能性材料の合成において多段階修飾を効率的に行える点が特徴です。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。

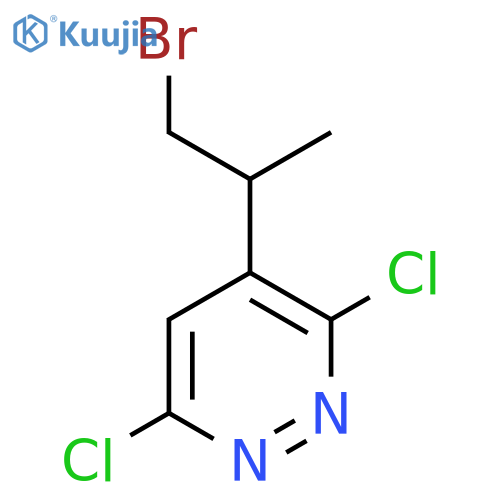

2228817-88-5 structure

商品名:4-(1-bromopropan-2-yl)-3,6-dichloropyridazine

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine 化学的及び物理的性質

名前と識別子

-

- 4-(1-bromopropan-2-yl)-3,6-dichloropyridazine

- SCHEMBL10368081

- EN300-1927523

- 2228817-88-5

-

- インチ: 1S/C7H7BrCl2N2/c1-4(3-8)5-2-6(9)11-12-7(5)10/h2,4H,3H2,1H3

- InChIKey: HYKBJRQOXJDFIU-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)C1=C(N=NC(=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 267.91697g/mol

- どういたいしつりょう: 267.91697g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 25.8Ų

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927523-0.25g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 0.25g |

$1249.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-0.1g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 0.1g |

$1195.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-0.05g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 0.05g |

$1140.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-1.0g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 1g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1927523-0.5g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 0.5g |

$1302.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-2.5g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 2.5g |

$2660.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-10.0g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 10g |

$5837.0 | 2023-06-02 | ||

| Enamine | EN300-1927523-1g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-10g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 10g |

$5837.0 | 2023-09-17 | ||

| Enamine | EN300-1927523-5g |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine |

2228817-88-5 | 5g |

$3935.0 | 2023-09-17 |

4-(1-bromopropan-2-yl)-3,6-dichloropyridazine 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2228817-88-5 (4-(1-bromopropan-2-yl)-3,6-dichloropyridazine) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量